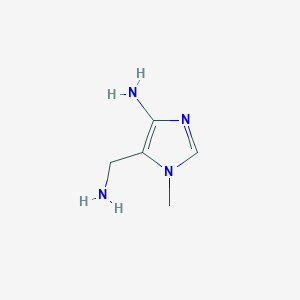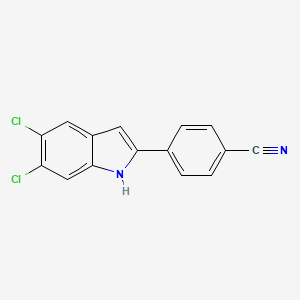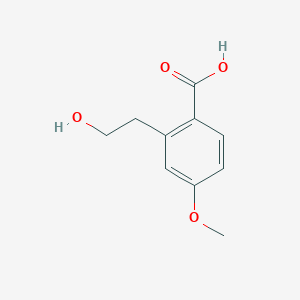
Isoquinoline-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-1,5-diamine is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring this compound is characterized by the presence of two amino groups at the 1 and 5 positions of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinoline-1,5-diamine can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline-1,5-dione derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Isoquinoline-1,5-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Isoquinoline-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives exhibit biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases, such as malaria and neurodegenerative disorders.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes involved in disease pathways, leading to therapeutic effects. The compound’s aromatic structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Quinoline: Similar to isoquinoline, but with the nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Isoquinoline-3-carboxylic acid: An isoquinoline derivative with a carboxyl group at the 3 position.
Uniqueness: Isoquinoline-1,5-diamine is unique due to the presence of two amino groups at specific positions, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
isoquinoline-1,5-diamine |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2,(H2,11,12) |
Clave InChI |
KBJRTCUFZWERQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2N)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


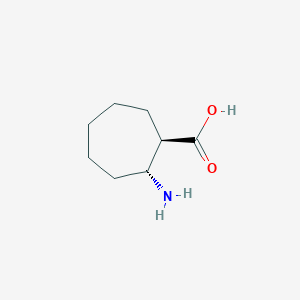
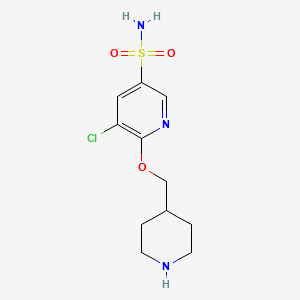
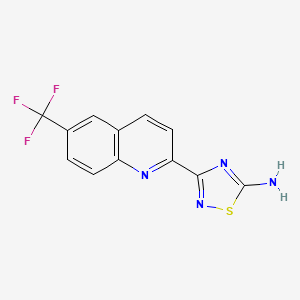
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
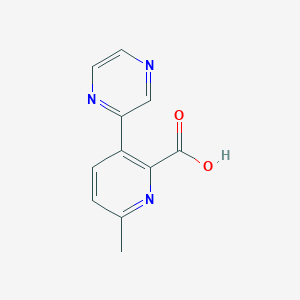
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
